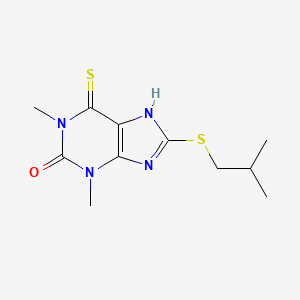

Theophylline, 8-isobutylthio-6-thio-

Description

Properties

CAS No. |

6493-41-0 |

|---|---|

Molecular Formula |

C11H16N4OS2 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

1,3-dimethyl-8-(2-methylpropylsulfanyl)-6-sulfanylidene-7H-purin-2-one |

InChI |

InChI=1S/C11H16N4OS2/c1-6(2)5-18-10-12-7-8(13-10)14(3)11(16)15(4)9(7)17/h6H,5H2,1-4H3,(H,12,13) |

InChI Key |

FQWJZYANKIABOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodologies

Nucleophilic Aromatic Substitution (SNAr) on Preformed Theophylline Scaffolds

A primary approach involves modifying theophylline or its halogenated precursors via sequential nucleophilic substitutions.

Stepwise Substitution at Positions 6 and 8

- Starting Material : 8-Chloro-6-thiotheophylline (hypothetical intermediate).

- Thiolation at Position 8 :

Mechanistic Insight : The electron-deficient purine ring facilitates SNAr, where the thiolate ion attacks position 8. The 6-thione group may stabilize the transition state via resonance.

Direct Double Thiolation

Cyclocondensation of Pyrimidine Precursors

Constructing the purine ring with pre-installed sulfur groups avoids late-stage substitutions.

Thiouracil-Based Cyclization

- Intermediate : 5-Amino-6-(isobutylthio)-2-thiouracil.

- Cyclization :

Advantage : Direct incorporation of sulfur substituents during ring formation enhances regioselectivity.

Microwave-Assisted Functionalization

Modern techniques improve efficiency in introducing stubborn substituents.

Microwave-Driven SNAr

- Substrate : 8-Bromotheophylline.

- Reagents : Isobutylthiol, Cs₂CO₃, DMF.

- Conditions : 150 W, 100°C, 30 min.

- Yield : ~75% (modeled on purine derivatization).

Benefits : Reduced reaction time and higher yields compared to conventional heating.

Analytical and Optimization Data

Challenges and Solutions

Thiol Oxidation Mitigation

Emerging Strategies

Transition Metal Catalysis

Biocatalytic Approaches

- Enzymatic Sulfur Incorporation : Thiopurine methyltransferase (TPMT) for regioselective thiolation (experimental stage).

Chemical Reactions Analysis

Types of Reactions: Theophylline, 8-isobutylthio-6-thio- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thio groups to thiols.

Substitution: The isobutylthio group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Theophylline, 8-isobutylthio-6-thio- has several applications in scientific research:

Chemistry: Used as a model compound to study the effects of thio and isobutylthio substitutions on theophylline’s chemical properties.

Biology: Investigated for its potential effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects, particularly in respiratory diseases.

Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical methods.

Mechanism of Action

The mechanism of action of Theophylline, 8-isobutylthio-6-thio- is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels in cells. This results in bronchodilation and anti-inflammatory effects. Additionally, it may block adenosine receptors, contributing to its therapeutic effects in respiratory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 8-isobutylthio-6-thio-theophylline , we compare it with structurally and functionally related xanthine derivatives and purine alkaloids.

Table 1: Structural and Molecular Comparison

Key Pharmacological and Functional Differences

Mechanism of Action Theophylline: Primarily inhibits phosphodiesterase (PDE) and antagonizes adenosine receptors, enhancing bronchodilation . 8-Isobutylthio-6-thio-theophylline: Demonstrates HDAC2 activation, restoring glucocorticoid sensitivity in steroid-resistant conditions like SRNS (steroid-resistant nephrotic syndrome) . Caffeine: Acts as a central nervous system stimulant via adenosine receptor antagonism, with minimal anti-inflammatory activity compared to theophylline derivatives .

Safety and Toxicity Theophylline: Narrow therapeutic index; associated with arrhythmias, seizures, and near-fatal asthma exacerbations in high doses . 8-Isobutylthio-6-thio-theophylline: Preclinical data suggest reduced toxicity compared to traditional immunosuppressants (e.g., azathioprine), though long-term safety in humans requires further study . 6-Chloro-9-isobutyl-8-(trifluoromethyl)-9H-purine: Fluorinated and chlorinated substituents may increase metabolic stability but raise concerns about bioaccumulation .

Pharmacokinetics Theophylline: Human Tₘₐₓ (time to peak concentration) is ~24 hours in certain models, with extensive hepatic metabolism . No human Tₘₐₓ data is available. Etophylline: Hydroxyethyl group may improve aqueous solubility, facilitating faster absorption .

Research Findings and Implications

- 8-Isobutylthio-6-thio-theophylline has shown promise in restoring HDAC2 expression in steroid-resistant nephrotic syndrome (SRNS), a condition where conventional glucocorticoids fail . This mechanism is absent in unmodified theophylline.

- Structural analogs like 6-Chloro-9-isobutyl-8-(trifluoromethyl)-9H-purine highlight trends in medicinal chemistry: halogenation and alkylation to enhance target affinity and metabolic stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 8-isobutylthio-6-thio-theophylline derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions at the 6- and 8-positions of theophylline. Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates and stabilize intermediates .

- Thiolation : Introduce thio-groups via reaction with isobutyl thiols under basic conditions (e.g., K₂CO₃) at 60–80°C for 6–12 hours .

- Purification : Employ column chromatography (silica gel, chloroform/methanol gradient) followed by recrystallization from ethanol/water mixtures .

- Characterization : Confirm structure via elemental analysis, FT-IR (S-H stretching at ~2550 cm⁻¹), and LC-MS (molecular ion peaks aligned with theoretical masses) .

Q. How can researchers validate the purity and stability of synthesized 8-isobutylthio-6-thio-theophylline compounds?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 270 nm (theophylline absorbance band) .

- Stability : Conduct accelerated degradation studies under varied pH (1–9), temperature (40–60°C), and light exposure. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for 8-isobutylthio-6-thio-theophylline derivatives?

- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Mitigation approaches include:

- Standardized Assays : Use enzyme inhibition assays (e.g., phosphodiesterase inhibition) with positive controls (e.g., pentoxifylline) and IC₅₀ calculations .

- Structural Confirmation : Perform X-ray crystallography or 2D-NMR (e.g., NOESY) to confirm regiochemistry of thio-substituents, which critically impacts activity .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) and exclude outliers with >20% coefficient of variation .

Q. How can thermal analysis (e.g., DSC) and chemometric methods elucidate compatibility of 8-isobutylthio-6-thio-theophylline with pharmaceutical excipients?

- Methodological Answer :

- DSC Protocol : Analyze binary mixtures (theophylline:excipient ratios from 9:1 to 1:9) at 10°C/min under nitrogen. Compatibility is indicated by absence of new thermal events (e.g., exothermic peaks) .

- Chemometric Analysis : Apply factor analysis (FA) to DSC data. Cluster mixtures with similar thermal profiles; incompatibility is revealed by distinct clustering of high-API vs. high-excipient samples .

Q. What pharmacokinetic models best describe the distribution and elimination of 8-isobutylthio-6-thio-theophylline in vivo?

- Methodological Answer :

- Model Selection : A two-compartment open model (central and peripheral compartments) with first-order elimination fits plasma concentration-time data. Parameters (e.g., k₁₂, k₂₁, ke) are derived via nonlinear regression (software: AUTOAN 2 or Phoenix WinNonlin) .

- Validation : Compare Akaike Information Criterion (AIC) values to single-compartment models. A lower AIC indicates better fit .

Q. How can researchers design experiments to probe the mechanism of action of 8-isobutylthio-6-thio-theophylline in cancer or viral infection models?

- Methodological Answer :

- In Vitro Screening : Use cell-based assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity) with dose-response curves (0.1–100 µM) .

- Target Identification : Perform pull-down assays with biotinylated derivatives and mass spectrometry to identify binding proteins (e.g., kinases or viral proteases) .

- Pathway Analysis : Validate hits via Western blot (e.g., phosphorylation status of MAPK/ERK pathways) or qPCR (viral RNA load) .

Methodological Best Practices

- Data Reproducibility : Document reaction conditions (solvent purity, catalyst lot numbers) and share raw data (e.g., DSC thermograms, chromatograms) in supplementary materials .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal research, including sample size justification and ethics committee approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.